N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide

carbonic anhydrase XII CA inhibitor stopped-flow CO2 hydration

Addressing the critical absence of quantitative selectivity data for this dihydrothiophene-dioxide benzenesulfonamide series. Procurement of CAS 327067-31-2 enables researchers to generate the first definitive SAR matrix across carbonic anhydrase isoforms, directly comparing it to its 4-chloro (CAS 433321-11-0) and 3-methoxyphenyl (CAS 327067-33-4) analogs. - Validates sub-20 nM binding annotation against tumor-associated CA XII via independent stopped-flow assays. - Tests the hypothesis that scaffold rigidification alters state-dependent binding kinetics on KV3.1 potassium channels. - Serves as a structurally matched, uncharacterized reference point for multi-isoform CA profiling once inactivity against CA I/II is confirmed.

Molecular Formula C17H17NO5S2
Molecular Weight 379.45
CAS No. 327067-31-2
Cat. No. B2605635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
CAS327067-31-2
Molecular FormulaC17H17NO5S2
Molecular Weight379.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO5S2/c1-23-16-9-7-14(8-10-16)18(15-11-12-24(19,20)13-15)25(21,22)17-5-3-2-4-6-17/h2-12,15H,13H2,1H3
InChIKeyQLLHIMBEONINGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: Dihydrothiophene-Dioxide Benzenesulfonamide


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide (CAS 327067-31-2) is a synthetic tertiary sulfonamide characterized by a central 2,3-dihydrothiophene-1,1-dioxide scaffold substituted with both a 4-methoxyphenyl and a benzenesulfonyl group . The compound belongs to the broader class of thiophene-containing benzenesulfonamides, a chemical space recognized for its potential as carbonic anhydrase (CA) inhibitors, ion channel modulators, and antimicrobial scaffolds [1][2]. Its structural architecture—featuring a non-aromatic dihydrothiophene dioxide ring at the sulfonamide nitrogen—distinguishes it from simpler N-alkyl- or N-aryl-benzenesulfonamides. However, peer-reviewed, quantitative biological profiling for this specific compound remains extremely sparse in the public domain, with almost all available data residing in non-peer-reviewed vendor databases [3].

1
Scaffold class

Dihydrothiophene-dioxide benzenesulfonamide, reported as carbonic anhydrase inhibitor scaffold

Class-level inference; confirm per isoform
2
Ion channel context

Benzenesulfonamide chemotype linked to KV3.1 open-channel block; target compound untested

Structural analogy only; electrophysiology data required
3
Evidence readiness

Extremely sparse public quantitative data; all profiling must be independently generated

Procurement supports SAR and annotation verification

Why Generic Substitution Is Unreliable for This Compound


Within the dihydrothiophene-dioxide benzenesulfonamide family, even seemingly minor structural modifications can drastically alter target engagement and selectivity. For example, the 4-chloro analog (CAS 433321-11-0) exhibits a Ki of approximately 3,320 nM against human carbonic anhydrase II (hCA II), while a structurally distinct dihydrothiophene-dioxide benzenesulfonamide reaches a Ki of 707 nM against the same isoform—a 4.7-fold difference arising solely from substitution pattern changes [1][2]. The 3-methoxyphenyl regioisomer (CAS 327067-33-4) may possess entirely different binding orientations compared to the 4-methoxyphenyl target compound, yet no quantitative comparison has been published . Furthermore, benzenesulfonamides as a class act as open-channel blockers on KV3.1 potassium channels, but individual compounds differ markedly in potency and state-dependence; no KV3.1 data exist for the target compound [3]. Treating any analog in this series as interchangeable with CAS 327067-31-2 without isoform-specific, quantitative binding data is scientifically unsound and risks misdirected procurement.

4-Chloro analog CA II profile differs

4-Chloro derivative shows measurable CA II inhibition, while target compound has no public CA II data; assuming interchangeability misrepresents isoform engagement.

Regioisomer binding may diverge

3-Methoxyphenyl regioisomer likely alters sulfonamide orientation; no comparative binding data exist, limiting direct replacement assumptions.

KV3.1 activity class-dependent, not compound-specific

Benzenesulfonamide class acts as KV3.1 blocker, but individual potency and state-dependence vary markedly; no target-compound data available.

Quantitative Evidence Guide: Target vs. Structural Analogs


Carbonic Anhydrase XII Inhibition Potency

A single BindingDB record (BDBM50051110) reports a Ki of 15 nM for inhibition of recombinant human carbonic anhydrase XII (CA XII) in a stopped-flow CO2 hydration assay, with the linked ChEMBL ID CHEMBL3310914 [1]. If this entry corresponds to CAS 327067-31-2, the compound would match acetazolamide-level potency (Ki = 5.7–8.2 nM for CA XII) [2]. However, the molecular formula mismatch (C19H31N3O4S in BindingDB vs. C17H17NO5S2 for the target compound) raises doubt about the annotation. No independent peer-reviewed CA XII inhibition data exist for this compound.

CA XII Inhibition
Annotation pending
Reported Ki 15 nM (BindingDB) vs acetazolamide 5.7–8.2 nM; molecular formula mismatch raises annotation doubt.
Supports CA XII inhibitor screening context if confirmed
Stopped-flow CO2 hydration assay; verify identity
carbonic anhydrase XII CA inhibitor stopped-flow CO2 hydration

Carbonic Anhydrase II Isoform Selectivity

The 4-chloro analog (4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide, CAS 433321-11-0) demonstrates measurable but modest inhibition of human carbonic anhydrase II (hCA II) with a Ki of approximately 3,320 nM [1]. No corresponding hCA II inhibition data exist for the target non-chlorinated compound (CAS 327067-31-2) in any public database. This absence of data may indicate either untested status or genuinely weak hCA II engagement. In either case, the target compound cannot be assumed to share the CA II activity profile of its 4-chloro congener.

CA II Selectivity
Data to verify
Target compound: no public CA II data. 4-Chloro analog: Ki ≈ 3,320 nM (hCA II).
Critical data gap for off-target liability assessment
Absence of data does not imply selectivity
carbonic anhydrase II isoform selectivity off-target profiling

KV3.1 Potassium Channel Blocker Potential

N-alkylbenzenesulfonamides, as a class, function as open-channel blockers of the KV3.1 potassium channel, a target implicated in auditory processing and high-frequency neuronal firing [1]. The dihydrothiophene-1,1-dioxide moiety serves as a constrained cyclic sulfone bioisostere of the N-alkyl chain in classical N-alkylbenzenesulfonamides, potentially offering enhanced conformational rigidity and altered state-dependent blocking kinetics. However, no direct electrophysiological data (patch-clamp IC50, voltage-dependence of block) have been reported for CAS 327067-31-2 on KV3.1 or any other ion channel. This represents a hypothesis space rather than a verified differentiation point.

KV3.1 Blocker Potential
Class-level inference
N-alkylbenzenesulfonamides confirmed KV3.1 open-channel blockers; dihydrothiophene-dioxide scaffold untested.
Hypothesis space for constrained scaffold SAR
Whole-cell patch-clamp data needed
KV3.1 potassium channel open-channel blocker N-alkylbenzenesulfonamide

Recommended Application Scenarios


CA XII Inhibitory Activity Confirmation

The BindingDB annotation (BDBM50051110) suggests sub-20 nM Ki against CA XII [1], a tumor-associated carbonic anhydrase isoform. Procurement of CAS 327067-31-2 for independent stopped-flow CO2 hydration assays against a panel of CA isoforms (I, II, IX, XII) would either confirm this high potency or correct the annotation. If confirmed, the compound would merit head-to-head comparison with acetazolamide (Ki = 5.7 nM for CA XII) [2] and SLC-0111, a CA IX/XII inhibitor in clinical trials, establishing its value as a lead scaffold for isoform-selective CA inhibitor development.

SAR Anchor for Sulfonamide Library Design

The target compound occupies a strategic position in a mini-series comprising the 4-chloro (CAS 433321-11-0), 3-methoxyphenyl (CAS 327067-33-4), and 4-methylphenyl (CAS 5548-08-3) analogs. While the 4-chloro analog has measured CA II Ki values (~3,320 nM) [3], the target non-halogenated compound currently serves as the uncharacterized reference point for this series. Systematic procurement and parallel testing across CA isoforms would generate a quantitative SAR matrix defining the contribution of the 4-chloro substituent, the methoxy positional isomerism, and the dihydrothiophene-dioxide scaffold to isoform potency and selectivity.

Constrained KV3.1 Blocker Evaluation

The benzenesulfonamide chemotype is established as an open-channel blocker of KV3.1 potassium channels in L-929 cells using whole-cell patch-clamp electrophysiology [4]. The dihydrothiophene-1,1-dioxide moiety in CAS 327067-31-2 introduces cyclic conformational constraint that is structurally distinct from the flexible N-alkyl chains of previously characterized KV3.1 blockers. Procurement for voltage-clamp electrophysiology studies would test the hypothesis that scaffold rigidification alters state-dependent binding kinetics, use-dependent block, or recovery from inactivation, potentially yielding a novel tool compound for auditory neuroscience or KV3.1-related channelopathy research.

Negative Control for CA Isoform Profiling

Given the complete absence of publicly available CA I, CA II, CA IV, CA IX, and CA XIV inhibition data for CAS 327067-31-2, this compound cannot currently be recommended as a tool for any specific CA isoform. However, it can serve a valuable function as a structurally matched negative control (or weak inhibitor) in multi-isoform CA profiling panels, provided that its inactivity against abundant isoforms (particularly CA I and CA II) is first experimentally confirmed. Its value in this role is contingent upon generating the very data that are currently missing.

Application
Selection Property
Validation Focus
CA XII inhibition confirmation
CA XII binding annotation review
Stopped-flow CO2 hydration assay across CA isoforms
Sulfonamide SAR library design
Substituent-activity relationship mapping
Parallel CA isoform profiling of analog series
Constrained KV3.1 blocker evaluation
Scaffold rigidification hypothesis testing
Voltage-clamp electrophysiology in L-929 cells
Negative control for CA profiling
Confirmed weak/inactive CA profile
Multi-isoform CA inhibition panel validation
Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.